An In-Depth Technical Guide to the Potential Therapeutic Targets of 1H-Pyrazole, 5-chloro-4-ethynyl-1,3-dimethyl-
An In-Depth Technical Guide to the Potential Therapeutic Targets of 1H-Pyrazole, 5-chloro-4-ethynyl-1,3-dimethyl-
Executive Summary
This guide provides a comprehensive framework for the identification and validation of therapeutic targets for the novel chemical entity (NCE), 1H-Pyrazole, 5-chloro-4-ethynyl-1,3-dimethyl-, hereafter referred to as Compound-X. As no prior biological data for Compound-X exists, this document outlines a hypothesis-driven strategy rooted in structural bioinformatics and established principles of medicinal chemistry. Analysis of the core scaffolds—a substituted pyrazole ring and a terminal ethynyl group—strongly indicates that Compound-X is a promising candidate for targeting the protein kinase family. The pyrazole ring is a privileged scaffold found in numerous FDA-approved kinase inhibitors, while the ethynyl moiety is a versatile functional group known to engage in critical interactions within ATP-binding pockets.[1][2][3][4] This guide presents a systematic, multi-tiered experimental workflow, from broad-based kinome profiling to specific cellular target engagement and functional inhibition assays, designed to rigorously identify and validate the primary therapeutic targets of this compound.
Introduction to Compound-X: A Structural Rationale for Target Exploration
Chemical Structure and Properties
Compound-X is a small molecule characterized by a 1,3-dimethyl pyrazole ring substituted with a chlorine atom at position 5 and an ethynyl group at position 4.
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IUPAC Name: 5-chloro-4-ethynyl-1,3-dimethyl-1H-pyrazole
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Molecular Formula: C₇H₇ClN₂[5]
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Structure: (Illustrative structure, not from search)
The key to unlocking the therapeutic potential of an NCE lies in deconstructing its architecture to predict biological function. Compound-X possesses two pharmacologically significant motifs:
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The Pyrazole Scaffold: This five-membered heterocycle is a cornerstone of modern medicinal chemistry, particularly in oncology.[4] Its ability to act as a bioisosteric replacement for other aromatic rings and to form critical hydrogen bonds has led to its incorporation into at least eight FDA-approved protein kinase inhibitors (PKIs), including Crizotinib (ALK/ROS1 inhibitor) and Ruxolitinib (JAK1/2 inhibitor).[1][3][4] The pyrazole ring system is adept at mimicking the adenine region of ATP, enabling it to function as a competitive inhibitor by occupying the kinase hinge region.[3][6]
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The Ethynyl Group: The terminal alkyne (–C≡CH) is a small, rigid functional group that has become a privileged feature in drug design.[7][8] It can serve multiple roles: as a bioisostere for halogens, as a hydrogen bond donor, and for engaging in various non-covalent interactions within a protein's active site.[2] Its presence in kinase inhibitors like Erlotinib highlights its utility in modulating target engagement and potency.[2] Furthermore, from a practical standpoint, the terminal alkyne is a valuable handle for "click chemistry," which can be exploited in chemical proteomics for target identification.[8][9]
Based on this structural analysis, the primary hypothesis is that Compound-X functions as a protein kinase inhibitor . This guide details the experimental strategy to test this hypothesis and precisely identify its molecular target(s).
A Systematic Workflow for Target Identification and Validation
A robust target deconvolution strategy must be multi-layered, beginning with a broad screen to identify potential interactions and progressively narrowing the focus with orthogonal validation assays. The causality behind this workflow is to mitigate the risk of false positives and to build a comprehensive evidence package for a specific mechanism of action.
Caption: A multi-phase workflow for identifying and validating therapeutic targets of Compound-X.
Detailed Experimental Protocols
The following protocols are presented as self-validating systems, incorporating necessary controls to ensure data integrity and trustworthiness.
Phase 1 Protocol: Kinome-Wide Profiling
Rationale: To efficiently survey a large and diverse panel of human kinases for potential interactions with Compound-X. A competition binding assay is chosen for its sensitivity and ability to measure direct physical interaction, independent of enzyme activity.
Methodology: KINOMEscan® Competition Binding Assay [1][10][11]
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Principle: Kinases are tagged with DNA and immobilized on a solid support. An active-site directed ligand is pre-bound to the kinase. Compound-X is added in competition. The amount of kinase remaining bound to the support after washing is quantified by qPCR of the DNA tag. A potent interaction results in a lower qPCR signal.
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Procedure:
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Prepare a stock solution of Compound-X at 100 mM in 100% DMSO.
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Screen Compound-X at a fixed concentration (e.g., 1 µM or 10 µM) against a panel of over 450 human kinases (e.g., the scanMAX panel).[11]
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For each kinase, combine the kinase-DNA conjugate with the immobilized ligand and the test compound in binding buffer.
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Incubate for 60 minutes at room temperature to allow for equilibrium.
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Wash the support to remove unbound kinase.
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Elute the bound kinase and quantify the associated DNA tag using qPCR.
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Data Analysis: Calculate the percent of control (%Ctrl) for each kinase interaction, where the DMSO vehicle represents 100% binding. %Ctrl = (Compound Signal / DMSO Signal) * 100
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Hit Criteria: A "hit" is defined as a kinase showing a significant reduction in signal, typically <%Ctrl of 10 or less.
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Phase 2 Protocol: In Vitro IC₅₀ Determination
Rationale: To validate the primary hits from the kinome scan and quantify their inhibitory potency. The ADP-Glo™ Kinase Assay is selected for its high sensitivity and broad applicability across different kinase families.[12][13]
Methodology: ADP-Glo™ Kinase Assay [5][14]
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Principle: Kinase activity is measured by quantifying the amount of ADP produced in the enzymatic reaction. After the kinase reaction, remaining ATP is depleted, and the ADP is converted back to ATP, which is then used to drive a luciferase-based light-producing reaction. The luminescent signal is directly proportional to kinase activity.
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Procedure (384-well format):
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Compound Plating: Prepare a 10-point, 3-fold serial dilution of Compound-X in DMSO. Dispense 1 µL of each dilution into the assay plate. Include DMSO-only wells for 100% activity control and no-enzyme wells for background.
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Enzyme Addition: Dilute the recombinant hit kinase (e.g., a top hit from Phase 1) to the appropriate concentration in 1x Kinase Assay Buffer. Add 2 µL of the diluted enzyme to each well.
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Reaction Initiation: Prepare a substrate/ATP mixture in 1x Kinase Assay Buffer. The ATP concentration should be at or near the Km for the specific kinase. Add 2 µL of this mixture to initiate the reaction (final volume: 5 µL).
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Incubation: Gently shake the plate and incubate at 30°C for 60 minutes.
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ATP Depletion: Equilibrate the plate to room temperature. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
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Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.
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Data Acquisition: Measure luminescence using a plate reader.
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Data Analysis: Normalize the data to controls and fit the resulting dose-response curve to a four-parameter logistic equation to determine the IC₅₀ value.
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Phase 3 Protocol: Cellular Target Engagement
Rationale: To confirm that Compound-X binds to its intended target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement based on ligand-induced thermal stabilization of the target protein.[7][15][16]
Methodology: Cellular Thermal Shift Assay (CETSA) [7][17][18]
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Principle: The binding of a ligand (Compound-X) to its target protein increases the protein's thermodynamic stability. This increased stability makes the protein more resistant to heat-induced denaturation and aggregation.
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Procedure:
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Cell Treatment: Culture a relevant human cell line (e.g., a cancer cell line known to depend on the validated kinase hit) to 80-90% confluency. Treat cells with Compound-X (at 10x the biochemical IC₅₀) or DMSO vehicle for 1-2 hours.
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Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes.
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Heat Challenge: Place the PCR tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes. Leave one aliquot at room temperature as a non-heated control.
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Cell Lysis: Lyse the cells via three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
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Fractionation: Centrifuge the lysates at high speed (20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
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Analysis: Carefully collect the supernatant (soluble fraction). Quantify total protein concentration (e.g., via BCA assay) to ensure equal loading. Analyze the amount of soluble target protein remaining at each temperature by Western Blot using a specific antibody against the target kinase.
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Data Analysis: Quantify the band intensities from the Western Blot. Plot the percentage of soluble protein relative to the non-heated control against the temperature. A positive result is a rightward shift in the melting curve for the Compound-X-treated samples compared to the DMSO control, indicating thermal stabilization.
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Data Interpretation and Hypothetical Results
To illustrate the expected outcomes, this section presents hypothetical data that would be generated from the described workflow.
Hypothetical Kinome Scan Results
The initial screen of Compound-X at 10 µM would generate a selectivity profile. Strong hits are identified by a low %Ctrl score.
| Target Kinase | Kinase Family | % Control @ 10 µM | Assessment |
| MAPK14 (p38α) | CMGC | 3.5 | Primary Hit |
| MAPK11 (p38β) | CMGC | 8.1 | Primary Hit |
| AURKA | Aurora | 25.6 | Off-Target |
| ABL1 | Tyrosine Kinase | 45.1 | Off-Target |
| EGFR | Tyrosine Kinase | 88.9 | No Interaction |
Table 1: Hypothetical results from a KINOMEscan® screen of Compound-X.
Hypothetical IC₅₀ Determination
The top hits from the kinome screen would be validated to determine their potency.
| Target Kinase | IC₅₀ (nM) |
| MAPK14 (p38α) | 75 |
| MAPK11 (p38β) | 210 |
Table 2: Hypothetical biochemical IC₅₀ values for Compound-X against top kinase hits.
Visualizing the Target Pathway
Based on these hypothetical results, MAPK14 (p38α) is the primary therapeutic target. This kinase is a key node in the MAPK signaling pathway, which is often dysregulated in cancer and inflammatory diseases.
Caption: The p38 MAPK signaling pathway, with the point of inhibition by Compound-X.
Conclusion and Future Directions
This guide presents a rigorous, hypothesis-driven framework for the characterization of 1H-Pyrazole, 5-chloro-4-ethynyl-1,3-dimethyl- (Compound-X). The structural features of the molecule strongly suggest an affinity for protein kinases. The proposed workflow, moving from broad profiling to specific biochemical and cellular validation, provides a clear path to confidently identify its primary therapeutic target(s).
Following the successful validation of a primary target such as MAPK14, future directions would include:
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Cellular Pathway Analysis: Performing phospho-Western blots to confirm that Compound-X inhibits the phosphorylation of downstream p38 MAPK substrates (e.g., MK2) in a dose-dependent manner.
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Selectivity Profiling: Determining the K_d_ values for the top hits to more accurately quantify binding affinity and selectivity.
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Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of Compound-X to optimize potency, selectivity, and drug-like properties.
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In Vivo Studies: Assessing the efficacy and pharmacokinetics of Compound-X in relevant animal models of cancer or inflammatory disease.
This systematic approach ensures that the therapeutic potential of novel chemical entities like Compound-X is explored with the highest degree of scientific integrity, paving the way for the development of next-generation targeted therapies.
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